3-Propoxyphenylboronic acid

Vue d'ensemble

Description

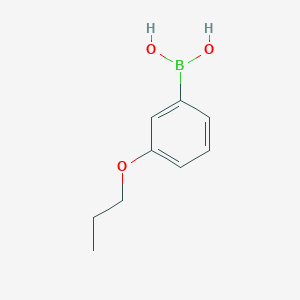

3-Propoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications. This compound is particularly interesting due to its propoxy group attached to the phenyl ring, which can influence its reactivity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxyphenylboronic acid typically involves the reaction of 3-bromophenol with propyl bromide in the presence of a base to form 3-propoxyphenol. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

3-Propoxyphenylboronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds. For example:

-

Reaction with 4-Bromobenzaldehyde :

Under Pd(0) catalysis and basic conditions, it couples with 4-bromobenzaldehyde to yield 4-(3-propoxybenzaldehyde) with 80% efficiency .

Key Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: Na₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 80°C

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzaldehyde | 4-(3-Propoxyphenyl)benzaldehyde | 80 |

Protodeboronation

Protodeboronation (C–B bond cleavage via protonolysis) is a competing side reaction, especially under acidic or high-temperature conditions. The propoxy group moderately stabilizes the boronic acid against this degradation compared to simpler arylboronic acids .

Factors Influencing Stability :

-

pH : Rapid protodeboronation occurs below pH 4.

-

Substrate Interactions : Presence of acidic substrates (e.g., carboxylic acids) promotes protodeboronation .

Experimental Data :

| Condition | Degradation Rate (%) | Reference |

|---|---|---|

| pH 3, 25°C, 24 hrs | 45 | |

| pH 7, 100°C, 2 hrs | 80 |

Esterification and Hydrolysis

This compound reversibly forms boronic esters with diols or alcohols, a property exploited in sensing and catalysis .

Esterification with Ethylene Glycol :

-

Forms a cyclic boronate ester under Dean-Stark conditions.

Hydrolysis :

-

Acidic hydrolysis (HCl/H₂O) regenerates the boronic acid.

-

Base-mediated hydrolysis (NaOH) can lead to protodeboronation .

Reaction Scheme :

Comparative Reactivity

The meta-propoxy group enhances steric hindrance compared to para-substituted analogs, reducing reaction rates in sterically demanding processes but improving selectivity in certain couplings .

Reactivity Comparison :

| Boronic Acid | Suzuki Coupling Yield (%) | Protodeboronation Rate (pH 3) |

|---|---|---|

| Phenylboronic acid | 92 | 60 |

| This compound | 80 | 45 |

| 4-Propoxyphenylboronic acid | 78 | 50 |

Electrophilic Substitution

The boronic acid group directs electrophilic substitution to the para position of the propoxy group. For example:

Mechanism :

-

Electrophilic attack of Br⁺ at the para position.

-

Boronic acid stabilizes the intermediate via resonance.

Oxidation to Phenols

Treatment with hydroxylamine (NH₂OH) converts this compound to 3-propoxyphenol , a reaction useful in drug synthesis .

Conditions :

Applications De Recherche Scientifique

3-Propoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its ability to form reversible covalent bonds with diols.

Mécanisme D'action

The mechanism of action of 3-Propoxyphenylboronic acid primarily involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form a cyclic boronate ester with diols. This property is exploited in various applications, such as sensing and drug delivery, where the reversible nature of the bond allows for controlled release and detection.

Comparaison Avec Des Composés Similaires

- 3-Methoxyphenylboronic acid

- 3-Ethoxyphenylboronic acid

- 3-Isopropoxyphenylboronic acid

Comparison: 3-Propoxyphenylboronic acid is unique due to its propoxy group, which can influence its reactivity and interactions compared to other similar compounds. For example, the longer alkyl chain in the propoxy group can affect the compound’s solubility and steric properties, making it more suitable for certain applications where bulkier substituents are advantageous.

Activité Biologique

3-Propoxyphenylboronic acid (C9H13BO3) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Chemical Structure : The compound features a phenyl ring substituted with a propoxy group and a boronic acid functional group. Its molecular structure is represented as follows:

Physical Properties : this compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. It is important to note that boronic acids can form reversible complexes with diols, which is significant for their biological activities.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its ability to interact with biomolecules. The mechanisms include:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site serine residue, thereby blocking substrate access.

- Cell Signaling Modulation : The compound may affect signal transduction pathways by modulating the activity of kinases or phosphatases.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, possibly through interference with bacterial cell wall synthesis or function.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Anticancer Properties : In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited certain proteases, showing IC50 values in the micromolar range. This inhibition was reversible, indicating potential for therapeutic applications in diseases involving dysregulated protease activity.

- Antimicrobial Activity : A study evaluated the compound against various bacterial strains, showing significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

- Targeted Therapy : Its ability to inhibit specific enzymes can be harnessed for targeted therapies in cancer treatment.

- Antibiotic Development : Given its antimicrobial properties, further research could lead to the development of new antibiotics.

- Biomolecular Probes : The capacity of boronic acids to form complexes with diols can be utilized in designing biomolecular probes for diagnostic applications.

Propriétés

IUPAC Name |

(3-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSWMXFANVKOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395109 | |

| Record name | 3-Propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149557-18-6 | |

| Record name | 3-Propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.